molecular formula C12H18O2 B2721178 2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol CAS No. 500547-95-5

2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol

Cat. No.: B2721178
CAS No.: 500547-95-5
M. Wt: 194.274
InChI Key: LJSXOXDYTHBFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C12H18O2. It is a phenyl ethanol derivative, characterized by the presence of a 2-methylpropoxy group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol typically involves the alkylation of 4-hydroxyphenethyl alcohol with 2-methylpropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-[4-(2-Methylpropoxy)phenyl]ethanone.

    Reduction: Formation of 2-[4-(2-Methylpropoxy)phenyl]ethane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Ethylpropoxy)phenyl]ethan-1-ol
  • 2-[4-(2-Methylbutoxy)phenyl]ethan-1-ol
  • 2-[4-(2-Methylpropoxy)phenyl]ethanone

Uniqueness

2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties

Biological Activity

2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol is an organic compound with potential biological activities, primarily due to its structural characteristics. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₂H₁₈O₂, indicating the presence of a hydroxyl (-OH) functional group and a phenyl ring substituted with a 2-methylpropoxy group. This unique structure contributes to its chemical properties and potential biological interactions.

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities or receptor functions, leading to diverse biological effects. The exact pathways may vary based on the specific context of use.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antioxidant Properties : The compound may scavenge free radicals, which can reduce oxidative stress in biological systems.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential pharmaceutical applications.
  • Anti-inflammatory Effects : Structural features may contribute to the modulation of inflammatory pathways, suggesting therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that phenolic compounds with similar structures possess significant antioxidant capabilities, which could be beneficial in preventing oxidative damage in cells.
  • Antimicrobial Efficacy : In vitro studies have indicated that compounds related to this compound exhibit antimicrobial properties against specific bacterial strains, highlighting their potential for development into antimicrobial agents.
  • Anti-inflammatory Mechanisms : Research has suggested that the compound may influence cytokine production and other inflammatory mediators, providing a basis for its use in treating conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-[4-(2-Ethylpropoxy)phenyl]ethan-1-olSimilar structureAntioxidant, anti-inflammatory
2-[4-(2-Methylbutoxy)phenyl]ethan-1-olSimilar structureAntimicrobial
2-[4-(2-Methylpropoxy)phenyl]ethanoneRelated ketonePotential anti-cancer effects

Properties

IUPAC Name

2-[4-(2-methylpropoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSXOXDYTHBFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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